

# Application Notes and Protocols for PD173074 in Kinase Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PD173074** is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).<sup>[1][2][3][4][5]</sup> It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the roles of these receptor tyrosine kinases in various cellular processes, including proliferation, differentiation, and angiogenesis.<sup>[1][4][6]</sup> These application notes provide detailed protocols and supporting data for the use of **PD173074** in in vitro kinase assays.

## Data Presentation

Table 1: Potency and Selectivity of **PD173074**

This table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **PD173074** against a panel of protein kinases, demonstrating its high affinity for FGFRs and VEGFR2.

Kinase Target	IC50 (nM)	Selectivity vs. Other Kinases
FGFR1	21.5 - 25	~1000-fold vs. PDGFR and c-Src[1][2]
FGFR3	5	Highly potent against this family member[1][3]
VEGFR2	~100 - 200	Potent inhibition, though less so than FGFRs[1][2][3][5]
PDGFR	17,600	Significantly lower potency[3]
c-Src	19,800	Significantly lower potency[3]
EGFR	> 50,000	Negligible activity[3]
InsR	> 50,000	Negligible activity[3]
MEK	> 50,000	Negligible activity[3]
PKC	> 50,000	Negligible activity[3]

Table 2: Cellular Activity of **PD173074**

This table highlights the effectiveness of **PD173074** in cell-based assays, showcasing its ability to inhibit receptor autophosphorylation and impact cell viability.

Cellular Process	Cell Line	IC50 (nM)	Notes
FGFR1 Autophosphorylation	NIH3T3	1 - 5	Demonstrates potent inhibition of receptor activation. <a href="#">[1]</a> <a href="#">[2]</a>
VEGFR2 Autophosphorylation	NIH3T3	100 - 200	Effective inhibition of VEGFR2 signaling. <a href="#">[1]</a> <a href="#">[6]</a>
Cell Viability (FGFR3-expressing)	KMS11, KMS18	< 20	Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling. <a href="#">[1]</a>

## Experimental Protocols

### In Vitro Kinase Assay for FGFR1 Inhibition by **PD173074**

This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of **PD173074** against FGFR1 kinase.

Materials:

- Recombinant full-length human FGFR1 kinase
- **PD173074** (stock solution in DMSO)
- Poly(Glu, Tyr) 4:1 as a generic substrate
- [ $\gamma$ -<sup>32</sup>P]ATP
- Kinase Assay Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl<sub>2</sub>, 0.2 mM Sodium Orthovanadate)
- ATP Solution (5  $\mu$ M ATP in Kinase Assay Buffer)
- 96-well reaction plates

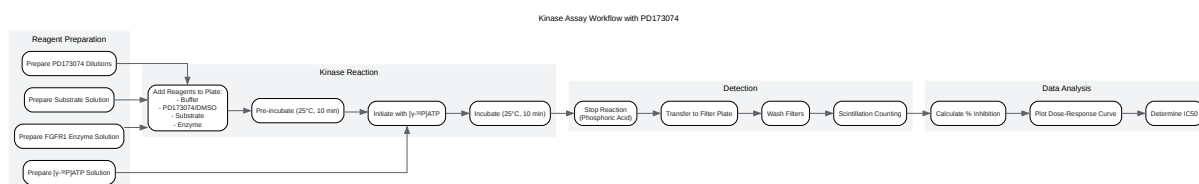
- Phosphocellulose filter plates
- Scintillation counter
- Wash Buffer (0.5% Phosphoric Acid)

#### Procedure:

- Prepare Reagents:
  - Thaw all reagents and keep them on ice.
  - Prepare a serial dilution of **PD173074** in Kinase Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10  $\mu$ M. Include a DMSO-only control.
  - Prepare the enzyme solution by diluting the recombinant FGFR1 to a final concentration of 60-75 ng per reaction in Kinase Assay Buffer.
  - Prepare the substrate solution by dissolving Poly(Glu, Tyr) 4:1 in Kinase Assay Buffer to a final concentration of 750  $\mu$ g/mL.
  - Prepare the [ $\gamma$ - $^{32}$ P]ATP solution by adding it to the ATP Solution to a final specific activity of 0.4  $\mu$ Ci per reaction.
- Set up the Kinase Reaction:
  - To each well of a 96-well plate, add the following in order:
    - 25  $\mu$ L of Kinase Assay Buffer
    - 10  $\mu$ L of the appropriate **PD173074** dilution or DMSO control.
    - 10  $\mu$ L of the Substrate Solution.
    - 10  $\mu$ L of the Enzyme Solution.
  - Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the Reaction:

- Start the kinase reaction by adding 10  $\mu\text{L}$  of the  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  solution to each well.
- Incubate the plate at 25°C for 10 minutes.
- Stop the Reaction and Capture Substrate:
  - Stop the reaction by adding 50  $\mu\text{L}$  of 1% Phosphoric Acid to each well.
  - Transfer the reaction mixture to a phosphocellulose filter plate.
  - Wash the filter plate three times with 200  $\mu\text{L}$  of Wash Buffer per well to remove unincorporated  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- Detection:
  - Dry the filter plate completely.
  - Add 50  $\mu\text{L}$  of scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Subtract the background counts (no enzyme control) from all other readings.
  - Plot the percentage of kinase inhibition against the logarithm of the **PD173074** concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

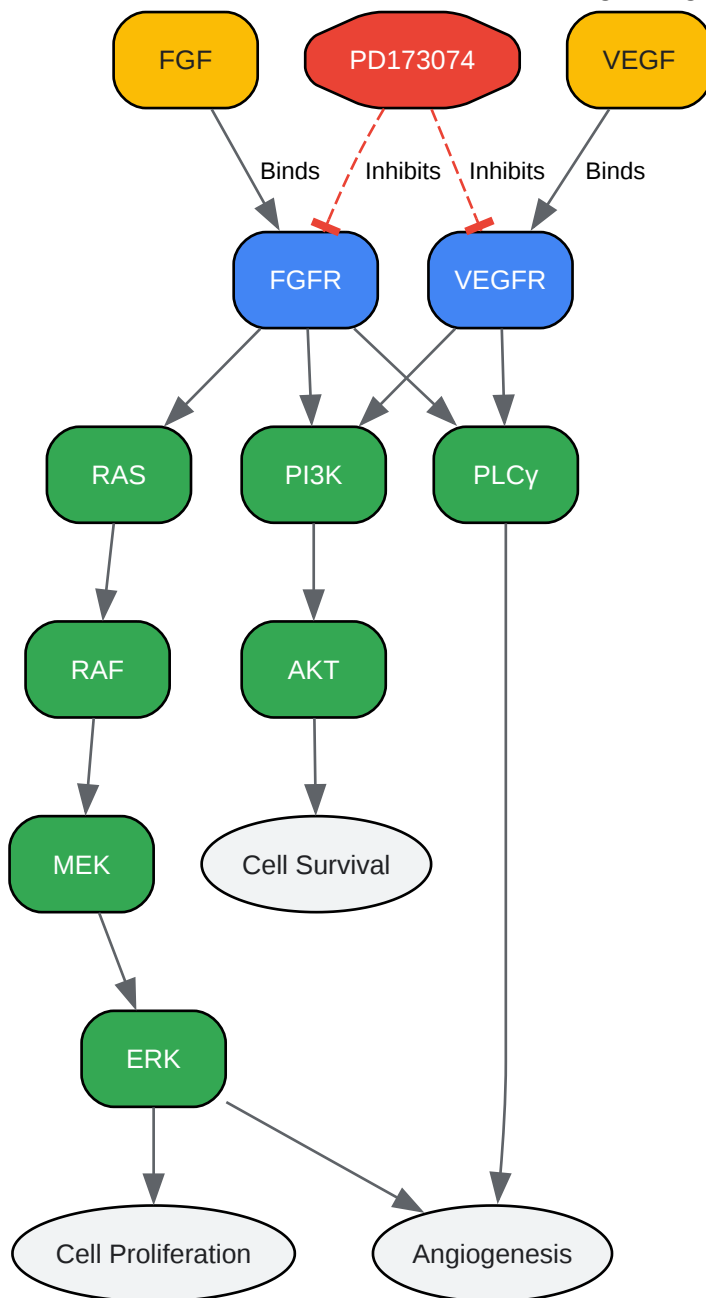
## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vitro kinase assay using **PD173074**.

## PD173074 Inhibition of FGFR/VEGFR Signaling

[Click to download full resolution via product page](#)

Caption: **PD173074** inhibits downstream signaling by blocking FGFR and VEGFR.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. PD 173074  $\geq 97\%$  (HPLC), FGF and VEGF receptor inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. PD173074 - Immunomart [immunomart.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PD173074 in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679126#using-pd173074-in-a-kinase-assay-protocol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)